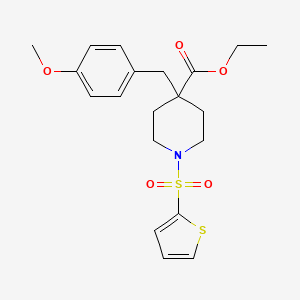![molecular formula C21H30N2 B4958040 1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)
1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.1.1]hept-2-en-2-yl)methyl]piperazine.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that the compound binds to the DNA of cancer cells and inhibits their replication, leading to cell death. Additionally, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine are still being studied. However, it has been reported to exhibit low toxicity in animal studies, indicating that it may be safe for use in humans. Additionally, it has been shown to possess significant antioxidant activity, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine in lab experiments include its potent anticancer and antiviral activity, low toxicity, and significant antioxidant activity. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for the study of 1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects. Moreover, the compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases. Further research is needed to explore these potential applications.
In conclusion, 1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticancer and antiviral activity, low toxicity, and significant antioxidant activity make it a valuable compound for further study. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine involves the reaction of benzyl chloride with 1-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methylpiperazine in the presence of a base such as potassium carbonate. The reaction occurs under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through column chromatography to obtain the pure compound.
Scientific Research Applications
1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been reported to possess potent antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
IUPAC Name |
1-benzyl-4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-21(2)19-9-8-18(20(21)14-19)16-23-12-10-22(11-13-23)15-17-6-4-3-5-7-17/h3-8,19-20H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDSERDQKGBGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4957968.png)
![ethyl 5-{[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B4957980.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4957991.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4958031.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)

